molecular formula C10H9F2NO2 B8677911 [2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol CAS No. 169762-37-2

[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol

Cat. No. B8677911
Key on ui cas rn: 169762-37-2
M. Wt: 213.18 g/mol
InChI Key: OSPAMFQDYFOGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05411979

Procedure details

A mixture of 0.58 g (15.3 mmol.) of lithium aluminum hydride and 50 ml of anhydrous tetrahydrofuran was refluxed by heating with stirring for 10 minutes. Then the mixture was cooled to a temperature of 0° C. To the mixture, there was added dropwise a solution of 4.54 g (18.8 mmol.) of 2-(2,6-difluorophenyl)-4-methoxycarbonyl-2-oxazoline obtained in Production Example 21 in 13 ml of anhydrous tetrahydrofuran with stirring at a temperature of 0° C. for 20 minutes. Then the reaction mixture was further stirred at the same temperature for 10 minutes. To the resultant mixture, there was added 0.58 ml of water with stirring at the same temperature for 5 minutes. Then the mixture was further stirred at the same temperature for 5 minutes. To the resultant mixture, there was added 0.58 ml of a 30% aqueous solution of potassium hydroxide and further 1.74 ml of water with stirring at the same temperature. After adding, the above mixture was vigorously stirred overnight at room temperature. Then, the mixture was filtrated with a filter glass to remove the resultant precipitate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography to give 3.0 g of 2-(2,6-difluorophenyl)-4-hydroxymethyl-2-oxazoline as a white solid (m.p. 90.4° C.).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-(2,6-difluorophenyl)-4-methoxycarbonyl-2-oxazoline
Quantity
4.54 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.58 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.74 mL
Type
reactant
Reaction Step Four
Quantity
13 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:9]=1[C:15]1[O:16][CH2:17][CH:18]([C:20](OC)=[O:21])[N:19]=1.O.[OH-].[K+]>O1CCCC1>[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:9]=1[C:15]1[O:16][CH2:17][CH:18]([CH2:20][OH:21])[N:19]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
2-(2,6-difluorophenyl)-4-methoxycarbonyl-2-oxazoline
Quantity
4.54 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C=1OCC(N1)C(=O)OC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.58 mL
Type
reactant
Smiles
O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.74 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating
STIRRING
Type
STIRRING
Details
with stirring at a temperature of 0° C. for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
Then the reaction mixture was further stirred at the same temperature for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
with stirring at the same temperature for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
Then the mixture was further stirred at the same temperature for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
with stirring at the same temperature
ADDITION
Type
ADDITION
Details
After adding
WAIT
Type
WAIT
Details
the above mixture was vigorously stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Then, the mixture was filtrated with a filter glass
CUSTOM
Type
CUSTOM
Details
to remove the resultant precipitate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C=1OCC(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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